3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-22(2)19-5-3-4-18(12-19)20(24)21-13-16-6-9-23(10-7-16)14-17-8-11-25-15-17/h3-5,8,11-12,15-16H,6-7,9-10,13-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWOQLATMCSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(thiophen-3-ylmethyl)piperidine. This can be achieved by reacting thiophen-3-ylmethanol with piperidine in the presence of a dehydrating agent such as thionyl chloride.
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Benzamide Formation: : The next step involves the acylation of 3-(dimethylamino)benzoic acid with the piperidine intermediate. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Final Product Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-efficiency and scalability. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalytic methods to reduce reaction times and improve yields.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the dimethylamino group.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amines resulting from the reduction of the amide bond.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Pharmaceutical Development: Explored for its efficacy and safety in preclinical and clinical trials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound may modulate the activity of these targets, leading to altered neuronal signaling and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several benzamide derivatives reported in medicinal chemistry literature. Below is a comparative analysis based on substituent variations, synthetic routes, and inferred pharmacological profiles.
Key Observations:
7t and 7e () feature diazepane/piperazine rings with electron-withdrawing groups (cyano, trifluoromethyl), which are associated with dopamine D3 receptor selectivity . The target compound’s dimethylamino group, in contrast, may favor serotonin receptor interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to 7t and 7e , involving substitution of the piperidine ring with thiophen-3-ylmethyl groups and coupling to benzamide precursors. Yields for analogous compounds range from 34–53% .
Therapeutic Potential: 7t and 7e were optimized for dopamine D3 receptor binding, whereas GR55562 targets 5-HT receptors.
Biological Activity
3-(Dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, also known by its CAS number 1235302-82-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.5 g/mol. The structure features a dimethylamino group, a thiophene moiety, and a piperidine ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1235302-82-5 |
| Molecular Formula | C20H27N3OS |
| Molecular Weight | 357.5 g/mol |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine and thiophene rings have shown promising results against various cancer cell lines. These compounds often act by inhibiting specific signaling pathways involved in cell proliferation and survival.
Case Study:
A study investigated the cytotoxic effects of related compounds on human liver HepG2 cells, revealing that modifications to the thiophene and piperidine components enhanced their anticancer activity. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating superior efficacy in vitro .
Antimicrobial Activity
The antimicrobial potential of thiophene-containing compounds has been well-documented. Research has shown that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study:
A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity, with some exhibiting MIC values as low as 12.5 μg/ml against Salmonella typhi. The incorporation of the thiophene moiety was crucial for enhancing antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Receptor Modulation : The compound likely interacts with specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It may influence key signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
- Antimicrobial Action : The structure may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the thiophene and piperidine components can significantly affect binding affinity and biological efficacy.
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain | Enhanced lipophilicity |
| Substituted thiophene | Improved receptor binding |
| Altered piperidine ring | Variable cytotoxicity |
Q & A
Q. What are the established synthetic routes for 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, and how are key intermediates purified?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a substituted benzoic acid derivative (e.g., 3-(dimethylamino)benzoic acid) with a piperidine-thiophene intermediate using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF .
- Step 2: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate intermediates .
- Step 3: Final purification using reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR: Assign peaks to confirm the dimethylamino group (δ ~2.8–3.1 ppm for N(CH3)2), thiophene protons (δ ~6.9–7.3 ppm), and piperidine backbone (δ ~2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- HPLC-PDA: Monitor purity and detect trace impurities using UV absorption profiles .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thiophene-piperidine intermediate?
- Key Variables:
- Solvent Choice: THF or DMF improves solubility of aromatic intermediates compared to less polar solvents .
- Catalyst Loading: Increasing DMAP from 0.1 to 0.2 equivalents enhances coupling efficiency by 15–20% .
- Temperature Control: Maintaining 0–5°C during amine activation reduces side reactions (e.g., over-alkylation) .
- Yield Improvement: Pilot studies report yields increasing from 39% to 58% after optimizing stoichiometry and solvent .
Q. How should contradictory data on biological activity (e.g., receptor binding vs. functional assays) be resolved?
- Case Example: If the compound shows high dopamine D3 receptor binding affinity (Ki = 2.3 nM) but low functional activity in cAMP assays:
- Hypothesis 1: The compound may act as a biased agonist. Validate via β-arrestin recruitment assays .
- Hypothesis 2: Metabolite interference. Perform LC-MS/MS to identify degradation products in assay buffers .
- Experimental Design: Compare results across cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene moiety?
- Analog Synthesis: Replace thiophen-3-ylmethyl with furan-2-ylmethyl or phenyl groups to assess π-π stacking contributions .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor pockets and guide substitutions .
- Biological Testing: Prioritize analogs with logP values <3.5 to balance lipophilicity and solubility .
Q. How can in vitro metabolic stability be improved without compromising target affinity?
- Approach 1: Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to reduce CYP450-mediated oxidation .
- Approach 2: Replace the dimethylamino group with a morpholine ring to enhance metabolic resistance while maintaining basicity .
- Validation: Perform microsomal stability assays (human liver microsomes) and compare half-life (t1/2) values .
Methodological Challenges
Q. What are common pitfalls in resolving stereochemistry during piperidine functionalization?
Q. How should researchers address low solubility in aqueous buffers for in vivo studies?
- Formulation Strategies:
- Use cyclodextrin-based complexes (e.g., HP-β-CD) to enhance solubility .
- Prepare hydrochloride salts by treating the free base with HCl in ethanol .
- Validation: Measure solubility via shake-flask method and confirm stability over 24 hours .
Data Interpretation and Reproducibility
Q. How can batch-to-batch variability in biological activity be minimized?
- Quality Control:
- Strictly monitor reaction intermediates via TLC and NMR after each synthetic step .
- Standardize cell culture conditions (e.g., passage number, serum lot) for assays .
- Documentation: Report detailed synthetic protocols (e.g., equivalents, stirring time) and raw spectral data in supplementary materials .
Emerging Research Directions
Q. What novel applications are suggested by this compound’s interaction with non-neuronal targets?
- Immune Modulation: Screen for activity against JAK-STAT or NF-κB pathways using cytokine release assays .
- Antimicrobial Potential: Test against Gram-negative bacteria (e.g., E. coli) via MIC assays, leveraging the thiophene’s membrane-disruptive properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
